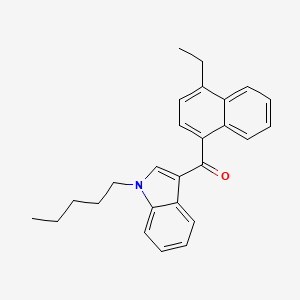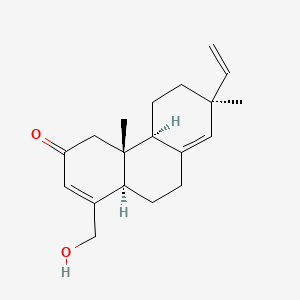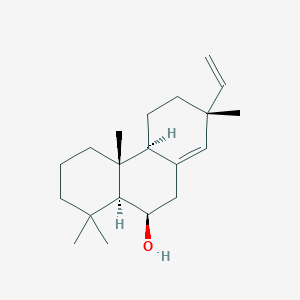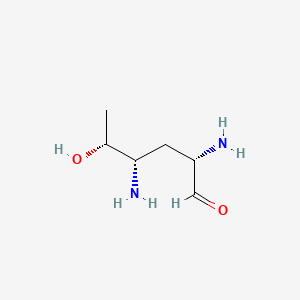
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSN2424100 is a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Compounds including benzene-sulfonamides with a 1H-imidazol-1-yl moiety have shown significant potency in cardiac electrophysiological activity. These compounds, which may include derivatives of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, have been found to be comparable to certain class III agents in in vitro assays, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
The structural framework of benzene-sulfonamides, including compounds related to 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, has been utilized in synthesizing derivatives with anticancer activity. These compounds have shown promising results in vitro against various cancer cell lines, such as Ehrlich ascites carcinoma cells (El-Gaby et al., 2017).
Antimicrobial and Antitubercular Activity
Benzene sulfonamide pyrazole oxadiazole derivatives, which may include analogs of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown significant activity against bacterial strains like E. coli and M. tuberculosis (Shingare et al., 2022).
Carbonic Anhydrase Inhibitory Activities
Compounds in the class of polymethoxylated-pyrazoline benzene sulfonamides have demonstrated inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential therapeutic applications for conditions where carbonic anhydrase inhibition is beneficial (Kucukoglu et al., 2016).
Proton-Conducting Membranes
Fluorinated copolymers bearing azole functions, such as imidazole, have been synthesized for applications in proton-conducting membranes. These membranes, which could potentially include derivatives of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, are used in proton exchange membrane fuel cells (PEMFCs) and are particularly effective at low relative humidity (Campagne et al., 2013).
Superoxide Dismutase Mimetic Activity
Complexes involving benzene sulfonamides have been shown to exhibit high superoxide-dismutase mimetic activity, indicating potential applications in conditions where oxidative stress is a factor (Casanova et al., 1996).
High Performance Polymer Applications
Fluorinated phthalazinone monomers and polymers derived from them, possibly including 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, have been studied for their potential in high-performance applications, such as engineering plastics and membrane materials (Xiao et al., 2003).
Propriétés
Formule moléculaire |
C22H18FN3O2S |
|---|---|
Poids moléculaire |
407.46 |
Nom IUPAC |
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25) |
Clé InChI |
PCDMCECXKAELMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LSN2424100; LSN 2424100; LSN-2424100. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)
